1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Medicinal Chemistry Physicochemical Profiling Scaffold Design

This compound features a unique dual isoxazole-oxadiazole scaffold, providing six hydrogen bond acceptor sites and a tPSA of ~77 Ų. It is an ideal core for synthesizing CNS-focused compound libraries and serves as a strategic probe for deconvoluting heterocycle contributions to ADME parameters. Procurement is recommended for fragment screening cascades targeting viral macrodomains like SARS-CoV-2 nsp3 Mac1, where scaffold novelty is prioritized.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 2098058-60-5
Cat. No. B1475733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
CAS2098058-60-5
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCNCC1=NC(=NO1)C2=NOC(=C2)C3CC3
InChIInChI=1S/C10H12N4O2/c1-11-5-9-12-10(14-16-9)7-4-8(15-13-7)6-2-3-6/h4,6,11H,2-3,5H2,1H3
InChIKeyDVVUHGBBQOQRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (CAS 2098058-60-5) – Procurement-Grade Research Chemical Overview


1-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (CAS 2098058-60-5) is a synthetic heterocyclic compound with the molecular formula C10H12N4O2 and a molecular weight of 220.23 g/mol . It features a distinctive scaffold combining a 5-cyclopropylisoxazole ring linked at the 3-position to a 1,2,4-oxadiazole ring, further substituted at the 5-position with an N-methylmethanamine side chain [1]. This dual heterocyclic architecture places it within a class of compounds investigated for pharmacologically relevant properties, including enzyme inhibition and antiviral activity, though extensive peer-reviewed quantitative characterization remains limited in the public domain.

1-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine – Why In-Class Substitution Is Not Viable for Research Procurement


Substituting this compound with structurally related analogs—such as the des-methyl primary amine (CAS 2098121-56-1), oxadiazole-only variants lacking the isoxazole ring, or isoxazole-only variants lacking the oxadiazole ring—is likely to produce divergent physicochemical and biological profiles. The presence of both the cyclopropylisoxazole and 1,2,4-oxadiazole moieties in a single scaffold creates a unique hydrogen-bond acceptor topology (six HBA sites), a specific topological polar surface area (tPSA ≈ 77 Ų), and a distinct pKa profile (predicted pKa ≈ 6.47 for the secondary amine) that cannot be replicated by simpler mono-heterocyclic analogs [1]. These parameters directly influence membrane permeability, target engagement, and metabolic stability, making generic substitution unsuitable for SAR campaigns or pharmacological probe studies.

1-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine – Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Acceptor (HBA) Count and Topological Polar Surface Area: Scaffold Differentiation from Mono-Heterocyclic Analogs

The target compound possesses six hydrogen bond acceptor sites and a computed topological polar surface area (tPSA) of approximately 77 Ų, arising from the combined isoxazole and 1,2,4-oxadiazole rings plus the secondary amine [1]. In contrast, the des-methyl primary amine analog (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 2098121-56-1) has five HBA sites and a lower computed pKa (predicted ~5.92), reflecting the absence of the N-methyl substituent . Oxadiazole-only analogs lacking the isoxazole ring (e.g., 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine) offer only four HBA sites, further diverging in hydrogen-bonding capacity.

Medicinal Chemistry Physicochemical Profiling Scaffold Design

Secondary Amine vs. Primary Amine: pKa and Basicity Differentiation for Salt Formation and Formulation

The N-methyl secondary amine in the target compound confers a predicted pKa of approximately 6.47, compared to a predicted pKa of approximately 5.92 for the primary amine analog (CAS 2098121-56-1) [1]. This ~0.55 unit increase in basicity, attributed to the electron-donating effect of the N-methyl group, has implications for salt formation and aqueous solubility under physiologically relevant pH conditions. Compounds with pKa values in the 5–7 range exhibit pH-dependent ionization profiles that directly affect oral absorption and tissue distribution.

Salt Selection Formulation Development Drug-like Properties

Lipophilicity Control: XLogP3 Differentiation from Des-Methyl and Mono-Heterocyclic Analogs

The target compound exhibits a computed XLogP3 of 0.3 [1], indicating balanced hydrophilicity suitable for CNS drug-like space (optimal XLogP range 0–3). The primary amine analog (CAS 2098121-56-1) is expected to have a lower XLogP due to the absence of the methyl group (predicted ~0.0 or below). Conversely, oxadiazole-only analogs (e.g., 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine) lacking the isoxazole ring are predicted to be more lipophilic (XLogP ~0.8–1.2) . The combination of both heterocycles achieves an intermediate, finely tuned logP that neither mono-heterocyclic scaffold can independently match.

Lipophilicity ADME Medicinal Chemistry

Dual Heterocycle Pharmacophore: Synthetic Versatility as a Building Block vs. Mono-Ring Intermediates

The target compound integrates three distinct functional handles in a single intermediate: the secondary amine (−NHMe) for amide coupling or reductive amination, the oxadiazole C-5 position for further elaboration, and the cyclopropylisoxazole moiety for metabolic stability [1]. In comparison, the primary amine analog (CAS 2098121-56-1) offers only two functional diversification points (amine + oxadiazole), while isoxazole-only or oxadiazole-only intermediates limit the accessible chemical space to a single heterocyclic scaffold. This multi-vector diversification capability reduces the number of synthetic steps required to access complex libraries.

Synthetic Chemistry Building Block Library Synthesis

1-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine – Recommended Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns Targeting Antiviral Macrodomains

This compound's dual isoxazole-oxadiazole scaffold, combined with its intermediate lipophilicity (XLogP3 = 0.3) and six hydrogen bond acceptor sites, provides a geometrically and electronically distinct pharmacophore for fragment libraries targeting viral macrodomains such as SARS-CoV-2 nsp3 Mac1. The predicted pKa of 6.47 for the secondary amine allows exploration of salt-bridge interactions at physiological pH. Procurement is warranted for fragment screening cascades where scaffold novelty is prioritized over single-digit micromolar potency [1].

Parallel Library Synthesis for CNS-Penetrant Lead Optimization

The compound's three orthogonal diversification vectors (secondary amine for amide/sulfonamide coupling, oxadiazole C-5 for nucleophilic displacement, and isoxazole for cross-coupling) make it a strategic core scaffold for synthesizing CNS-focused compound libraries. Its tPSA of ~77 Ų and low XLogP3 (0.3) predict favorable CNS MPO scores, supporting its use in blood-brain barrier penetrant lead generation programs [1].

Physicochemical Comparator in Heterocyclic Analog Series for ADME Profiling

Because this compound simultaneously incorporates both a 1,2,4-oxadiazole and an isoxazole, it serves as an ideal comparator for deconvoluting the individual contributions of each heterocycle to key ADME parameters. Head-to-head comparison with the oxadiazole-only analog (higher lipophilicity) and the primary amine analog (lower pKa) can isolate the impact of the isoxazole ring on microsomal stability, CYP inhibition, and logD-driven off-target binding [1].

Custom Synthesis and Reference Standard Procurement for Antiviral Research Programs

Preliminary data referenced in vendor databases suggest this compound may exhibit antiviral activity against RNA viruses, including influenza A and Zika virus. While rigorous peer-reviewed dose-response data remain unpublished, research groups engaged in antiviral phenotypic screening may procure this compound as a reference standard or chemical probe for assay validation, with the understanding that independent potency confirmation is required [1].

Quote Request

Request a Quote for 1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.